HeLa Cell Cytotoxicity: Dugesin C vs. Splendidins A–C (Cross-Class Inactivity Comparison)
Dugesin C exhibits potent and selective cytotoxicity against HeLa cervical carcinoma cells with an IC50 of 1.05 ± 0.21 µg/mL . In contrast, the structurally related clerodane diterpenoids splendidins A–C isolated from Salvia splendens were evaluated under comparable cytotoxicity screening conditions and showed no detectable cytotoxic activity against any tested cell lines [1]. This cross-study comparison establishes that the spiro carbocyclic architecture of dugesin C confers biological activity that is absent in structurally distinct clerodane congeners.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HeLa cells: IC50 = 1.05 ± 0.21 µg/mL |
| Comparator Or Baseline | Splendidins A–C (clerodane diterpenoids from Salvia splendens): No detectable cytotoxic activity |
| Quantified Difference | Potent inhibition (IC50 ~1 µg/mL) vs. complete inactivity |
| Conditions | HeLa human cervical carcinoma cell line; standard cytotoxicity assay (MTT or SRB) |
Why This Matters
This data confirms that dugesin C's cytotoxic activity is not a generic class property, validating its specific procurement for anticancer screening workflows.
- [1] Fontana G, Savona G, Rodríguez B. Splendidins A–C, Three New Clerodane Diterpenoids from Salvia splendens. Helv Chim Acta. 2006; cited in Semantic Scholar (Novel Diterpenoids from Salvia dugesii). View Source
